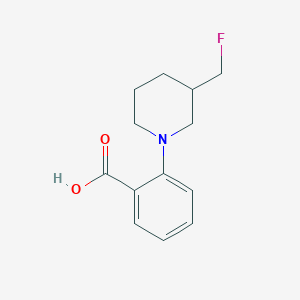

2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid

Descripción

Propiedades

IUPAC Name |

2-[3-(fluoromethyl)piperidin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-8-10-4-3-7-15(9-10)12-6-2-1-5-11(12)13(16)17/h1-2,5-6,10H,3-4,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSNTGNLHDCDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid, a compound featuring a piperidine ring and a benzoic acid moiety, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a fluoromethyl group attached to the piperidine ring, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoromethyl group may enhance binding affinity and selectivity due to increased hydrophobic interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

In Vitro Studies

Recent studies have evaluated the antibacterial properties of derivatives similar to this compound. For instance, pyrrole benzamide derivatives demonstrated significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL, indicating potential for developing effective antibacterial agents .

Case Study: Antimicrobial Activity

A study focusing on related compounds revealed that modifications in the piperidine structure could enhance antimicrobial efficacy. Specifically, compounds with fluorinated groups exhibited improved activity against bacterial strains compared to their non-fluorinated counterparts .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| This compound | TBD | TBD |

Pharmacological Applications

The pharmacological potential of this compound extends beyond antibacterial activity. Its derivatives are being investigated for their roles as:

- Anti-inflammatory agents : Targeting inflammatory pathways.

- Antiviral compounds : Potentially inhibiting viral replication mechanisms.

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid, highlighting differences in substituents, molecular weight, and functional groups:

Key Research Findings

- Piperidine Modifications: Fluorination at the piperidine ring (as in the target compound) is a strategic modification to balance lipophilicity and metabolic resistance, avoiding the instability seen in non-fluorinated analogs .

- Synergistic Effects : Combining electron-withdrawing groups (e.g., nitro, trifluoromethyl) with piperidine linkers enhances interaction with enzymes requiring both hydrophobic and polar interactions .

- Synthetic Accessibility : Analogs with ethoxy-piperidine linkers (e.g., ) are synthesized via nucleophilic substitution or Suzuki coupling, offering scalable routes compared to direct piperidine attachment methods .

Métodos De Preparación

Fluoromethylation of Piperidine Derivatives

A common approach to introduce the fluoromethyl substituent on the piperidine nitrogen involves fluorination of a suitable hydroxymethyl or tosylate precursor. For example, tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate can be reacted with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes to afford the fluoromethylated piperidine intermediate. This step typically requires a base such as diisopropylethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate nucleophilic substitution.

| Step | Reactant | Reagent(s) | Conditions | Product |

|---|---|---|---|---|

| Fluorination | Boc-protected hydroxymethyl piperidine | TBAF or HF/trimethylamine | Base (DIPEA/DBU), solvent (e.g., THF), room temp | Boc-protected fluoromethyl piperidine |

Deprotection and Coupling to Benzoic Acid Derivatives

Following fluoromethylation, acidic deprotection using reagents such as trifluoroacetic acid or para-toluenesulfonic acid removes the Boc protecting group to yield the free amine. This amine is then coupled to a benzoic acid derivative, often via nucleophilic substitution or amide bond formation, depending on the benzoic acid derivative used.

Alternative Synthetic Approaches

Another reported method involves the reaction of 2-(4-chlorophenyl)ethylpiperidine hydrochloride with ethyl 4-hydroxybenzoate in the presence of potassium carbonate, followed by hydrolysis to the benzoic acid. This method emphasizes the use of hydrated inorganic bases and appropriate solvents to improve reaction rates and yields, avoiding expensive anhydrous bases.

Detailed Process Example

A representative synthetic sequence is summarized below:

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of piperidine nitrogen | Boc anhydride, amine base (triethylamine, DIPEA, or DBU) | Formation of Boc-protected intermediate |

| 2 | Conversion to tosylate or mesylate | Tosyl chloride or mesyl chloride, base | Activation of hydroxymethyl group |

| 3 | Fluorination | TBAF or HF/trimethylamine, base (DIPEA/DBU) | Nucleophilic substitution to fluoromethyl |

| 4 | Deprotection | TFA or para-toluenesulfonic acid | Removal of Boc group |

| 5 | Coupling with benzoic acid derivative | Potassium carbonate (hydrated), solvent (methyl ethyl ketone or alkyl acetate) | Nucleophilic substitution or amide formation |

| 6 | Hydrolysis (if ester intermediate) | Acidic or basic hydrolysis | Conversion to benzoic acid |

Reagents and Conditions Analysis

| Reagent/Condition | Role | Advantages | Considerations |

|---|---|---|---|

| Boc anhydride | Protects piperidine nitrogen | Prevents side reactions during fluorination | Requires acidic deprotection later |

| TBAF / HF/trimethylamine | Fluorinating agent | Effective for nucleophilic fluorination | Handling requires care due to HF toxicity |

| DIPEA / DBU | Bases | Facilitate substitution reactions | Choice affects reaction rate and selectivity |

| Potassium carbonate (hydrated) | Base for coupling | Cost-effective, improves reaction concentration | Avoids need for anhydrous conditions |

| Methyl ethyl ketone / alkyl acetate | Solvent | Suitable boiling point and miscibility | Solvent choice impacts reaction kinetics |

Research Findings and Optimization Notes

- Use of hydrated potassium carbonate instead of anhydrous powder simplifies manufacturing and reduces cost without sacrificing yield or purity.

- Fluorination via tosylate intermediates with TBAF or HF/trimethylamine is preferred for selective fluoromethyl introduction.

- Acidic deprotection with trifluoroacetic acid is efficient and mild, minimizing degradation of sensitive groups.

- Reaction concentration and agitation improve when using hydrated bases, enhancing throughput in scale-up.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling a fluoromethyl-piperidine derivative with a benzoic acid precursor. Key steps include:

- Nucleophilic substitution to introduce the piperidine moiety.

- Carboxylic acid protection/deprotection to avoid side reactions.

Optimization focuses on solvent polarity (e.g., DMF for solubility), temperature control (0–5°C to minimize fluoromethyl group degradation), and catalysts (e.g., Pd for cross-coupling). Yield improvements (>70%) are achieved via iterative HPLC monitoring and column chromatography purification .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluoromethyl at C3 of piperidine, benzoic acid regiochemistry) .

- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates (e.g., unreacted piperidine derivatives) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring .

Q. What are the key structural features influencing the compound’s reactivity in derivatization?

- Methodological Answer :

- The fluoromethyl group enhances electron-withdrawing effects, activating the piperidine ring for nucleophilic substitutions (e.g., amidation at the nitrogen) .

- The benzoic acid moiety allows for esterification or salt formation (e.g., hydrochloride salts for improved solubility in biological assays) .

Advanced Research Questions

Q. How can this compound be utilized as a linker in PROTACs, and what design parameters influence its efficacy?

- Methodological Answer :

- Role in PROTACs : The piperidine nitrogen serves as a semi-flexible linker, spacing the E3 ligase binder and target protein binder. Optimal length (~10–15 Å) ensures proper ternary complex formation .

- Design Optimization :

- Steric Effects : Substituents on the piperidine (e.g., fluoromethyl) reduce metabolic lability without hindering binding .

- Click Chemistry Compatibility : Alkyne/azide modifications enable modular PROTAC assembly .

Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. lack of activity) across studies?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays using E. coli ATCC 25922) to control for strain-specific effects .

- Structure-Activity Relationship (SAR) Analysis : Test fluoromethyl positional isomers; C3 substitution (vs. C2/C4) may alter membrane permeability .

Q. What strategies improve the metabolic stability of derivatives in preclinical models?

- Methodological Answer :

- In Vitro Metabolism Models : Use hepatic microsomes to identify vulnerable sites (e.g., piperidine N-demethylation).

- Structural Modifications :

- Introduce deuterium at labile C-H bonds (e.g., fluoromethyl group) to slow oxidative metabolism .

- Replace ester linkages with amides to resist esterase cleavage .

Q. How does the fluoromethyl group impact binding affinity in receptor-targeted studies?

- Methodological Answer :

- Computational Docking : Compare binding energies of fluorinated vs. non-fluorinated analogs (e.g., AutoDock Vina simulations).

- Isothermal Titration Calorimetry (ITC) : Quantify ΔG changes; fluorine’s electronegativity often enhances hydrogen-bonding with residues like serine or tyrosine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.